Methyl 4-[3-(tert-butylamino)imidazo[1,2-a]pyrimidin-2-yl]benzoate
Description
Properties
IUPAC Name |
methyl 4-[3-(tert-butylamino)imidazo[1,2-a]pyrimidin-2-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-18(2,3)21-15-14(20-17-19-10-5-11-22(15)17)12-6-8-13(9-7-12)16(23)24-4/h5-11,21H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZJPOHFPAWNQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=C(N=C2N1C=CC=N2)C3=CC=C(C=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization to Form Imidazo[1,2-a]pyrimidine Core
- Starting from 2-aminopyrimidine derivatives substituted with a methyl 4-benzoate group, cyclization is induced by reaction with α-haloketones or α-haloesters under basic or acidic conditions to form the fused imidazo ring.
- Typical conditions involve refluxing in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Catalysts or bases such as triethylamine or potassium carbonate may be used to facilitate cyclization.
Introduction of tert-Butylamino Group
- The tert-butylamino substituent is introduced via nucleophilic substitution or reductive amination at the 3-position of the imidazo ring.
- Commonly, tert-butylamine or its derivatives react with the imidazo intermediate under controlled temperature (60–100 °C) to afford the tert-butylamino-substituted product.
- Reaction times vary from several hours to overnight depending on conditions.
Esterification and Purification
- The methyl 4-benzoate moiety is typically introduced either before ring closure or via esterification of the corresponding acid.
- Purification is achieved by recrystallization or preparative high-performance liquid chromatography (HPLC) to obtain high purity (above 95%).
- Final product isolation often involves filtration, washing with organic solvents (e.g., ethyl acetate, toluene), and drying under vacuum.
Representative Preparation Data Table
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclization | 2-aminopyrimidine derivative + α-haloketone, DMF, reflux, base catalyst | 70–85 | Formation of imidazo[1,2-a]pyrimidine core |
| 2 | Amination | tert-Butylamine, 60–100 °C, several hours | 75–90 | Nucleophilic substitution at 3-position |
| 3 | Esterification/Purification | Methyl ester introduction or direct use of methyl ester derivative; recrystallization or preparative HPLC | >95 (purity) | High purity product isolation |
Chemical Reactions Analysis
2.1. Synthetic Pathways
The synthesis of Methyl 4-[3-(tert-butylamino)imidazo[1,2-a]pyrimidin-2-yl]benzoate can be approached through several methodologies, often involving multicomponent reactions or modifications of existing heterocycles.
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Multicomponent Reactions : The compound can be synthesized via a Groebke-Blackburn-Bienaymé reaction, which allows for the formation of imidazo[1,2-a]pyrimidines through the condensation of isonitriles, aldehydes, and amidines. This method has been shown to produce diverse derivatives with varying yields depending on the substituents used .
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Microwave-Assisted Synthesis : Utilizing microwave irradiation can enhance reaction rates and yields. For instance, the reaction conditions can be optimized to achieve higher efficiency in synthesizing imidazo compounds by varying temperature and time parameters .
2.2. Reaction Mechanisms
The chemical reactivity of this compound can be explored through various mechanisms:
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Nucleophilic Substitution : The benzoate group can undergo nucleophilic attack by amines or other nucleophiles under basic conditions, leading to the formation of new derivatives.
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Electrophilic Aromatic Substitution : The aromatic ring may participate in electrophilic substitution reactions, allowing for functionalization at different positions on the ring.
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Deprotection Reactions : If protective groups are used during synthesis (e.g., protecting the amino group), subsequent deprotection steps are essential for obtaining the final product in its active form.
2.3. Comparative Reactivity
The following table summarizes key reactions involving this compound compared to related compounds:
| Reaction Type | This compound | Related Compounds | Observations |
|---|---|---|---|
| Nucleophilic Substitution | Moderate reactivity with amines | Similar imidazo derivatives | Yields vary based on substituents |
| Electrophilic Aromatic Substitution | High reactivity with electrophiles | Other benzoate derivatives | Positioning affects regioselectivity |
| Deprotection | Requires careful control | Common in multi-step syntheses | Conditions must be optimized |
Scientific Research Applications
Antibacterial Activity
A notable application of methyl 4-[3-(tert-butylamino)imidazo[1,2-a]pyrimidin-2-yl]benzoate is its potential as an antibacterial agent. Research has demonstrated that derivatives of imidazo[1,2-a]pyrimidines exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, a series of synthesized imidazo[1,2-a]pyrimidine derivatives showed promising results against Mycobacterium species and other pathogenic bacteria .
| Compound | Activity Against | Reference |
|---|---|---|
| Imidazo[1,2-a]pyrimidine Derivative 1 | Gram-positive bacteria | |
| Imidazo[1,2-a]pyrimidine Derivative 2 | Mycobacterium species |
Drug Discovery
The compound's structural features make it a candidate for drug development targeting various diseases. Its ability to interact with biological targets through the imidazole and pyrimidine moieties can be exploited in designing inhibitors for enzymes or receptors involved in disease pathways.
Recent studies have focused on the synthesis of new derivatives based on this scaffold to enhance potency and selectivity for specific biological targets. The versatility of the imidazo[1,2-a]pyrimidine core allows for modifications that can lead to improved pharmacokinetic properties .
Polycyclization Reactions
This compound is also involved in polycyclization reactions that generate complex bicyclic structures. These reactions can lead to the synthesis of novel compounds with potential therapeutic applications. For instance, rearrangements involving imidazo derivatives have been reported to yield various functionalized products that may exhibit unique biological activities .
Case Study 1: Antimicrobial Efficacy
In a study published by researchers at the Université de Tours, several imidazo derivatives were synthesized and tested for their antimicrobial properties. Among them, this compound exhibited significant activity against multiple bacterial strains, indicating its potential as a lead compound for further development .
Case Study 2: Synthesis and Structural Elucidation
Another investigation focused on the synthesis of various substituted imidazo[1,2-a]pyrimidines using this compound as a starting material. The study highlighted the compound's role in generating diverse chemical entities through innovative synthetic pathways .
Mechanism of Action
The mechanism of action of Methyl 4-[3-(tert-butylamino)imidazo[1,2-a]pyrimidin-2-yl]benzoate involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it competes with the natural substrate for binding to the active site of the enzyme, thereby preventing the breakdown of carbohydrates into glucose . This competitive inhibition is facilitated by hydrogen bonds and electrostatic interactions with the active site residues.
Comparison with Similar Compounds
Key Observations:
Positional Isomerism: The target compound and its positional isomer (Catalog No. 078442) share identical molecular weights but differ in the placement of the tert-butylamino group (C3 vs. C2), which may influence binding affinity in biological systems .
Core Heterocycle Variations : Replacement of the imidazo[1,2-a]pyrimidine core with imidazo[1,2-b]pyridazine (e.g., Compound 10q) alters electronic properties, as evidenced by distinct NMR shifts (e.g., δ 0.88–0.85 ppm for isopropyl groups) .
Ester Group Effects : Substitution of the methyl ester with an ethyl ester (e.g., I-6230) increases molecular weight but may reduce metabolic stability due to larger alkyl groups .
Physicochemical and Spectroscopic Comparisons
- Melting Points: Compounds with fused benzo-imidazo-pyrimidinone cores (e.g., 5q, 5i) exhibit melting points >300°C due to strong intermolecular hydrogen bonding and planar aromatic systems . In contrast, the target compound’s melting point is unreported but likely lower due to the absence of rigidifying oxo-groups.
- Spectral Signatures :
- The tert-butyl group in the target compound produces a distinct singlet at δ 1.57 ppm (9H) in ¹H NMR, absent in analogues with smaller substituents (e.g., methyl or ethyl groups) .
- FT-IR data for 5q and 5i show strong C=O stretches near 1670 cm⁻¹, consistent with ester functionalities, while the target compound’s IR profile remains uncharacterized .
Biological Activity
Methyl 4-[3-(tert-butylamino)imidazo[1,2-a]pyrimidin-2-yl]benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
- Molecular Formula : C18H20N4O2
- Molecular Weight : 324.39 g/mol
- CAS Number : 1171543-35-3
The primary biological activity of this compound is attributed to its interaction with specific enzymes, particularly:
- Target Enzyme : α-glucosidase
- Mode of Action : Competitive inhibition
By inhibiting α-glucosidase, the compound reduces the breakdown of carbohydrates into glucose, which can help manage blood sugar levels in patients with type 2 diabetes. This mechanism is crucial for controlling postprandial hyperglycemia.
Enzyme Inhibition
The compound acts as a competitive inhibitor of α-glucosidase, binding to its active site and preventing substrate access. This interaction leads to significant changes in carbohydrate metabolism pathways, affecting glucose levels in the bloodstream after meals.
Cellular Effects
This compound influences various cellular processes:
- Modulates cell signaling pathways related to glucose metabolism.
- Alters the rate of carbohydrate breakdown, impacting energy homeostasis within cells.
In Vitro Studies
- Inhibition Assays : Studies have demonstrated that this compound exhibits potent inhibitory activity against α-glucosidase with an IC50 value indicative of its effectiveness in lowering glucose levels post-meal.
- Cell Culture Experiments : In cellular models simulating type 2 diabetes, treatment with this compound resulted in a marked decrease in glucose uptake compared to untreated controls, confirming its role in regulating glucose metabolism.
In Vivo Studies
- Animal Models : In diabetic rat models, administration of this compound led to significant reductions in blood glucose levels after carbohydrate-rich meals. The results suggest its potential as a therapeutic agent for managing diabetes.
Comparative Analysis of Related Compounds
| Compound Name | Molecular Weight | Mechanism of Action | Target |
|---|---|---|---|
| This compound | 324.39 g/mol | Competitive inhibition | α-glucosidase |
| Methyl 4-[2-(tert-butylamino)imidazo[1,2-a]pyrimidin-3-yl]benzoate | 324.38 g/mol | Competitive inhibition | α-glucosidase |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 4-[3-(tert-butylamino)imidazo[1,2-a]pyrimidin-2-yl]benzoate, and how are intermediates characterized?
- Methodological Answer : The core imidazo[1,2-a]pyrimidine scaffold is typically synthesized via condensation between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., diketones or β-ketoesters). For the target compound, tert-butylamine is introduced at position 3 of the imidazo[1,2-a]pyrimidine ring, followed by coupling with methyl 4-(halocarbonyl)benzoate. Key intermediates are purified via silica gel chromatography and characterized using 1H/13C NMR , IR (e.g., carbonyl stretching at ~1700 cm⁻¹), and LC/MS (to confirm molecular ions, e.g., [M+H]⁺) .
Q. How can researchers validate the regioselectivity of substitutions on the imidazo[1,2-a]pyrimidine ring?
- Methodological Answer : Regioselectivity is confirmed through NOESY NMR to assess spatial proximity of substituents and X-ray crystallography (where feasible). For example, tert-butylamino groups at position 3 versus position 2 can be distinguished by comparing coupling constants in NMR spectra with literature data .
Advanced Research Questions
Q. What strategies mitigate side reactions during the condensation step of imidazo[1,2-a]pyrimidine synthesis?
- Methodological Answer : Side reactions (e.g., over-alkylation) are minimized by:
- Temperature control : Slow addition of reagents at 0–5°C to prevent exothermic side reactions.
- Solvent optimization : Use of polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates.
- Catalytic additives : Inclusion of molecular sieves to scavenge water, reducing hydrolysis of reactive intermediates .
Q. How can conflicting NMR data for imidazo[1,2-a]pyrimidine derivatives be resolved?
- Methodological Answer : Contradictions often arise from tautomerism or impurities. Solutions include:
- Variable-temperature NMR to observe dynamic equilibria (e.g., keto-enol tautomers).
- HPLC purification to isolate stereoisomers or byproducts.
- DFT calculations to predict chemical shifts and compare with experimental data .
Biological Evaluation & Structure-Activity Relationship (SAR)
Q. What in vitro assays are suitable for evaluating the pharmacological potential of this compound?
- Methodological Answer : Prioritize assays based on imidazo[1,2-a]pyrimidine’s known activities:
- Kinase inhibition : Fluorescence-based ADP-Glo™ assays for kinases like GSK-3β.
- Antimicrobial activity : Microdilution assays against Trypanosoma spp. (IC₅₀ determination).
- Cytotoxicity : MTT assays on MRC-5 fibroblasts to assess selectivity .
Q. How can substituents on the benzoate moiety enhance bioactivity?
- Methodological Answer : Systematic SAR studies involve:
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
